Cas no 103304-77-4 (Glycine, N,N'-[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis-)
103304-77-4 structure
Product Name:Glycine, N,N'-[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis-
CAS-nummer:103304-77-4
MF:C8H10N2O6
MW:230.174802303314
CID:1136671
Update Time:2024-07-27
Glycine, N,N'-[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis- Chemische en fysische eigenschappen
Naam en identificatie
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- Glycine, N,N'-[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis-
- Glycine, N,N'-[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis- (9CI)
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- Inchi: 1S/C8H10N2O6/c11-5(9-3-7(13)14)1-2-6(12)10-4-8(15)16/h1-2H,3-4H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16)/b2-1+
- InChI-sleutel: KNHSKQLZPYDQMG-OWOJBTEDSA-N
- LACHT: C(NCC(O)=O)(=O)/C=C/C(NCC(O)=O)=O
Berekende eigenschappen
- Exacte massa: 230.053886g/mol
- Monoisotopische massa: 230.053886g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 6
- Complexiteit: 303
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 230.17g/mol
- XLogP3: -1.8
- Topologisch pooloppervlak: 133Ų
Experimentele eigenschappen
- Dichtheid: 1.481±0.06 g/cm3(Predicted)
- Kookpunt: 730.4±60.0 °C(Predicted)
- pka: 3.22±0.10(Predicted)
Glycine, N,N'-[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis- Gerelateerde literatuur
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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